molecular formula C6H10N2O3 B1679592 (R)-Oxiracetam CAS No. 68252-28-8

(R)-Oxiracetam

Cat. No. B1679592
CAS RN: 68252-28-8
M. Wt: 158.16 g/mol
InChI Key: IHLAQQPQKRMGSS-SCSAIBSYSA-N
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Description

(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.

Scientific Research Applications

Pharmacokinetic Studies and Enantiomer Comparison

(R)-Oxiracetam, along with its enantiomer (S)-Oxiracetam, has been studied for its pharmacokinetic properties. A comparative study in rats revealed the pharmacokinetic profiles of racemic oxiracetam and its pure enantiomers, highlighting their absorption and elimination processes. This research is crucial for understanding how (R)-Oxiracetam behaves in the body and its potential therapeutic applications (Zhang et al., 2015).

Role in Cognitive Impairment and Dementia

Research has demonstrated the efficacy of Oxiracetam in improving learning and memory in animals with cerebral impairment. Studies have shown its potential in treating chronic cerebral impairment due to aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986). Additionally, it has been evaluated in clinical trials for its effects on dementia patients, showing positive impacts on memory and cognitive functions (Itil et al., 1986).

Comparison in Animal Models

Pharmacokinetic comparisons between (S)-oxiracetam and (R)-oxiracetam in beagle dogs have also been conducted. This research helps in understanding the differing effects of the two enantiomers, which is significant for their therapeutic use (Wang et al., 2016).

Efficacy in Chronic Cerebral Hypoperfusion

Studies indicate that (S)-oxiracetam, rather than (R)-oxiracetam, is effective in alleviating cognitive impairment caused by chronic cerebral hypoperfusion. This research suggests the potential of (S)-oxiracetam in treating cognitive impairments due to cerebral hypoperfusion (Li et al., 2017).

Further Clinical and Preclinical Studies

Several other studies have explored the clinical and preclinical applications of Oxiracetam. These include investigations into its effects on patients with organic brain syndrome, its pharmacological features, and its interaction with various neurotransmitter systems (Hjorther et al., 1987; Moglia et al., 1986; Yun, 2011)

properties

IUPAC Name

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218414
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
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URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Oxiracetam

CAS RN

68252-28-8
Record name (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the pharmacokinetic differences between (S)-oxiracetam and (R)-oxiracetam?

A: Research indicates significant pharmacokinetic differences between the two enantiomers. Studies in rats show that after oral administration, the concentration of (S)-oxiracetam in plasma is significantly higher than that of (R)-oxiracetam at early time points []. This suggests (S)-oxiracetam might be absorbed more rapidly. Additionally, the area under the curve (AUC) and maximum concentration (Cmax) were significantly greater for (S)-oxiracetam, implying higher overall exposure compared to (R)-oxiracetam []. Similar results were observed in beagle dogs, where (S)-oxiracetam exhibited higher plasma concentrations at specific time points and a tendency towards higher AUC compared to (R)-oxiracetam []. These findings highlight the stereoselective absorption of oxiracetam enantiomers, potentially influencing their pharmacological effects.

Q2: How is (R)-oxiracetam synthesized?

A: A novel method for synthesizing (R)-oxiracetam utilizes (R)-4-halo-3-hydroxyl-ethyl butyrate and glycine ethyl ester hydrochloride as starting materials []. This approach involves dissociating glycine ethyl ester hydrochloride with diethyl ether and ammonia into glycine ethyl ester before the reaction, enhancing efficiency and reducing the required amount of materials. This method offers advantages such as cost-effectiveness, environmental friendliness, and a high yield of (R)-oxiracetam (up to 33%), making it suitable for large-scale industrial production [].

Q3: Are there specific analytical methods for separating and quantifying (R)-oxiracetam and (S)-oxiracetam?

A: Yes, chiral separation techniques are crucial for distinguishing and analyzing the individual enantiomers of oxiracetam. One such method employs high-performance liquid chromatography (HPLC) with a polysaccharide chiral stationary phase []. This technique allows for the separation and quantification of (R)-oxiracetam and (S)-oxiracetam, enabling researchers to study their individual properties and pharmacokinetic profiles []. Another study describes a validated chiral UPLC-MS/MS method for quantifying both enantiomers in human plasma, urine, and feces, highlighting its application in a phase-I clinical pharmacokinetic study [].

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